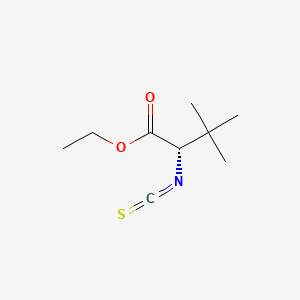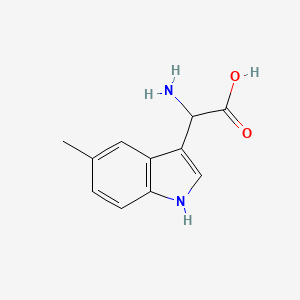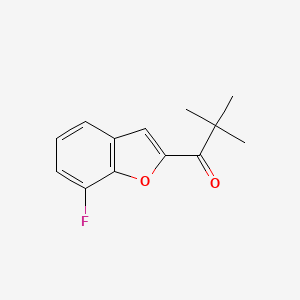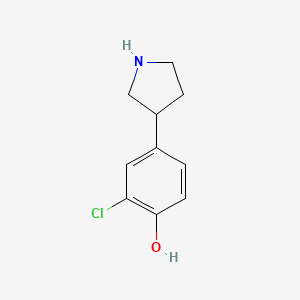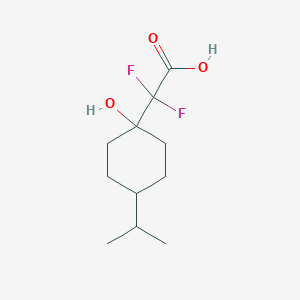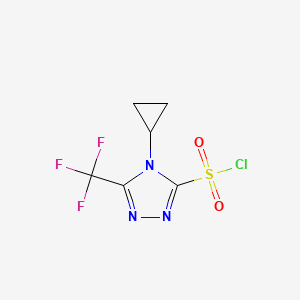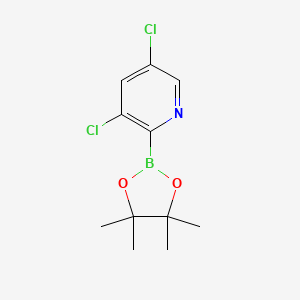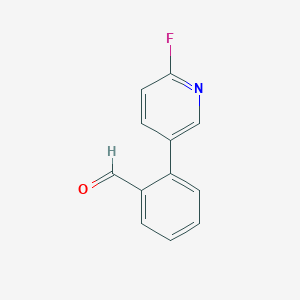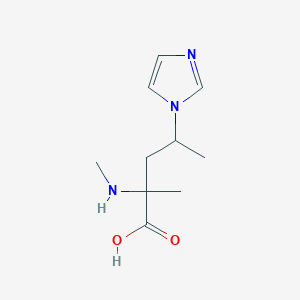
4-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is an organic compound that contains an imidazole ring, a methyl group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to introduce the methyl and methylamino groups . The reaction conditions often include the use of organic solvents like methanol or ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and methylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the molecule.
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methyl and methylamino groups can enhance the compound’s binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzoic acid
- 4-(1H-Imidazol-1-yl)phenol
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
Uniqueness
4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is unique due to the presence of both a methyl and a methylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-imidazol-1-yl-2-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-8(13-5-4-12-7-13)6-10(2,11-3)9(14)15/h4-5,7-8,11H,6H2,1-3H3,(H,14,15) |
Clave InChI |
KIVCNGIQSSVHJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C(=O)O)NC)N1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


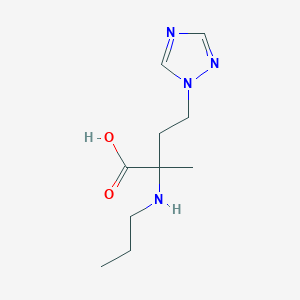

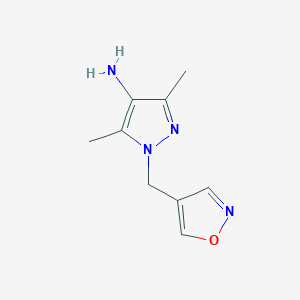
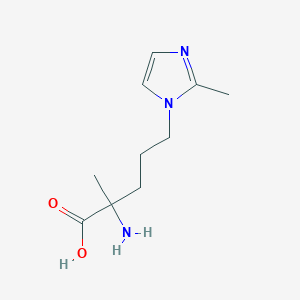
![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
